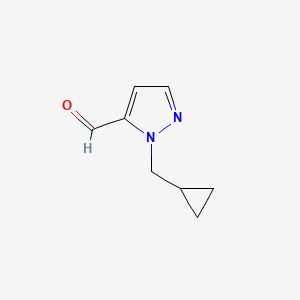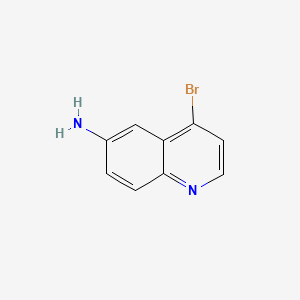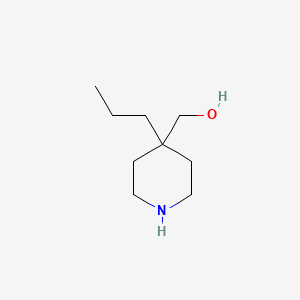
(4-Propyl-4-piperidinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Propyl-4-piperidinyl)methanol” is a compound with a molecular weight of 157.26 . It is a solid in physical form . The IUPAC name for this compound is “(4-propyl-4-piperidinyl)methanol” and its InChI Code is "1S/C9H19NO/c1-2-3-9(8-11)4-6-10-7-5-9/h10-11H,2-8H2,1H3" .
Molecular Structure Analysis
The molecular structure of “(4-Propyl-4-piperidinyl)methanol” can be represented by the InChI Code "1S/C9H19NO/c1-2-3-9(8-11)4-6-10-7-5-9/h10-11H,2-8H2,1H3" .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Propyl-4-piperidinyl)methanol” are not available, piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“(4-Propyl-4-piperidinyl)methanol” is a solid . Its molecular weight is 157.26 . The IUPAC name for this compound is “(4-propyl-4-piperidinyl)methanol” and its InChI Code is "1S/C9H19NO/c1-2-3-9(8-11)4-6-10-7-5-9/h10-11H,2-8H2,1H3" .Scientific Research Applications
Medicinal Chemistry and Drug Design
Specific Scientific Field
Medicinal chemistry and drug design involve the discovery and development of new pharmaceutical compounds.
(4-Propyl-4-piperidinyl)methanol
derivatives serve as essential building blocks for designing drugs. They play a significant role in the pharmaceutical industry, with applications in more than twenty classes of pharmaceuticals and alkaloids . Researchers explore these derivatives to create novel drugs with improved efficacy, reduced side effects, and enhanced pharmacokinetic properties.
Experimental Methods
The synthesis of (4-Propyl-4-piperidinyl)methanol derivatives typically involves organic reactions, such as cyclization, hydrogenation, and multicomponent reactions. Researchers employ various synthetic strategies to functionalize the piperidine ring, introducing substituents that influence biological activity. Key methods include:
Future Directions
Piperidine derivatives, such as “(4-Propyl-4-piperidinyl)methanol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
(4-propylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-9(8-11)4-6-10-7-5-9/h10-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVEJUFTRGEJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propyl-4-piperidinyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
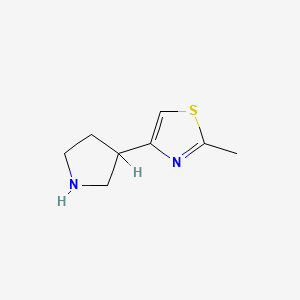
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)


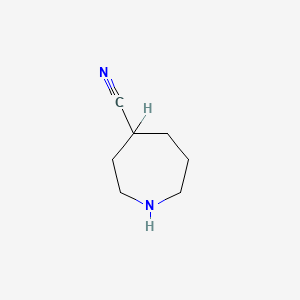
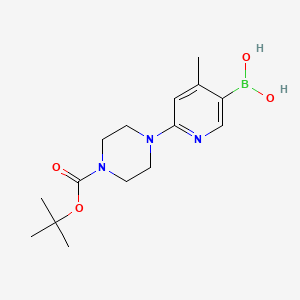
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
